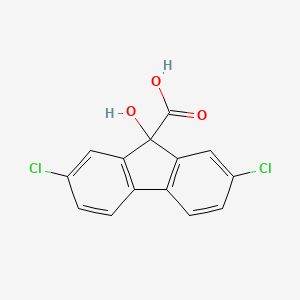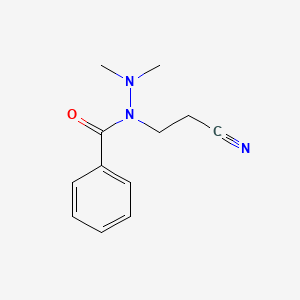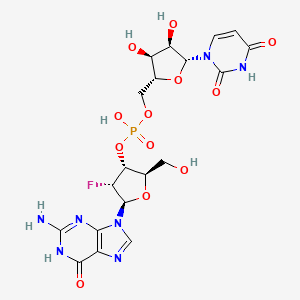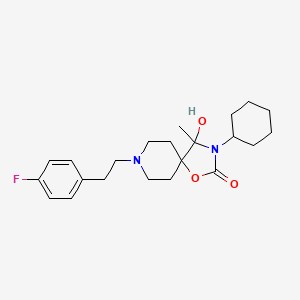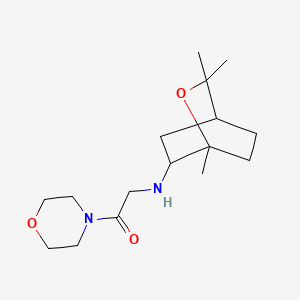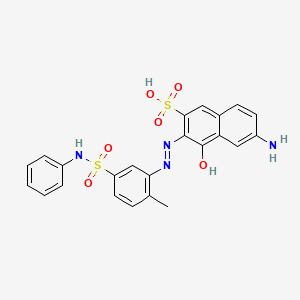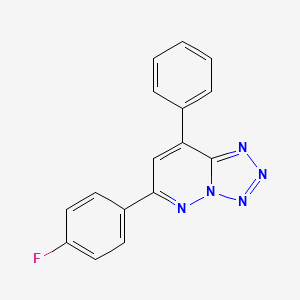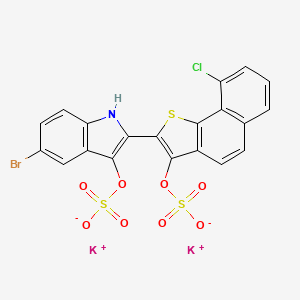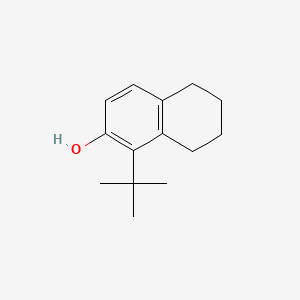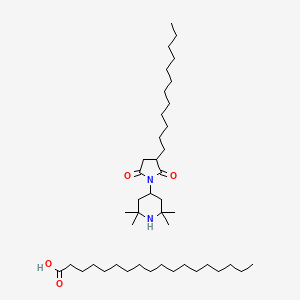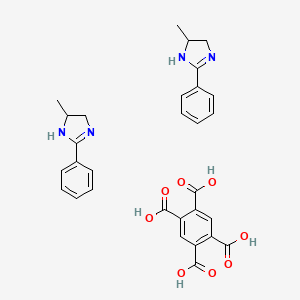
2,5-Dimethyl-2-phenyl-1-thia-3-aza-2-silacyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethyl-2-phenyl-1-thia-3-aza-2-silacyclopentane is a heterocyclic compound that contains silicon, sulfur, and nitrogen atoms within its five-membered ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-2-phenyl-1-thia-3-aza-2-silacyclopentane typically involves the reaction of organosilicon compounds with sulfur and nitrogen-containing reagents. One common method involves the cyclization of a precursor compound containing silicon, sulfur, and nitrogen atoms under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the five-membered ring structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dimethyl-2-phenyl-1-thia-3-aza-2-silacyclopentane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the silicon, sulfur, or nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethyl-2-phenyl-1-thia-3-aza-2-silacyclopentane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 2,5-Dimethyl-2-phenyl-1-thia-3-aza-2-silacyclopentane involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Dimethyl-2-(4-methoxyphenyl)-1-thia-3-aza-2-silacyclopentane
- 2,5-Dimethyl-2-(4-bromophenyl)-1-thia-3-aza-2-silacyclopentane
Uniqueness
2,5-Dimethyl-2-phenyl-1-thia-3-aza-2-silacyclopentane is unique due to its specific substitution pattern and the presence of silicon, sulfur, and nitrogen atoms in its ring structure. This combination of elements imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
84260-31-1 |
|---|---|
Molekularformel |
C10H15NSSi |
Molekulargewicht |
209.38 g/mol |
IUPAC-Name |
2,5-dimethyl-2-phenyl-1,3,2-thiazasilolidine |
InChI |
InChI=1S/C10H15NSSi/c1-9-8-11-13(2,12-9)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 |
InChI-Schlüssel |
WDJYRXDUYJHINQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN[Si](S1)(C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


